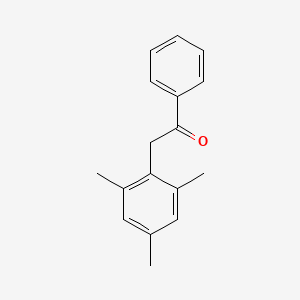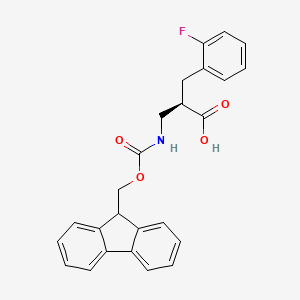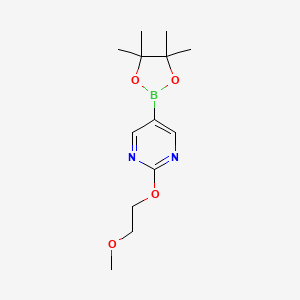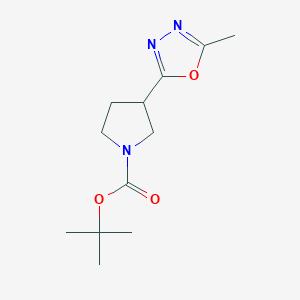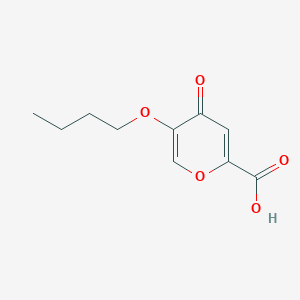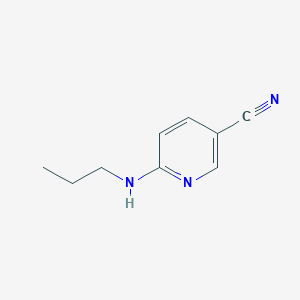
6-(Propylamino)-3-pyridinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Propylamino)-3-pyridinecarbonitrile is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a propylamino group attached to the sixth position of the pyridine ring and a cyano group at the third position. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Propylamino)-3-pyridinecarbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-cyanopyridine with propylamine under controlled conditions. The reaction typically takes place in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The general reaction scheme is as follows:
3-Cyanopyridine+Propylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(Propylamino)-3-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The propylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 6-(Propylamino)-3-pyridinecarboxamide.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
6-(Propylamino)-3-pyridinecarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-(Propylamino)-3-pyridinecarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the propylamino and cyano groups allows for specific interactions with target molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
3-Cyanopyridine: Lacks the propylamino group, making it less versatile in certain reactions.
6-Aminopyridine: Contains an amino group instead of a propylamino group, leading to different reactivity and applications.
6-(Methylamino)-3-pyridinecarbonitrile: Similar structure but with a methylamino group, resulting in different chemical and biological properties.
Uniqueness
6-(Propylamino)-3-pyridinecarbonitrile is unique due to the presence of both the propylamino and cyano groups, which confer specific reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
501378-37-6 |
|---|---|
Fórmula molecular |
C9H11N3 |
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
6-(propylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H11N3/c1-2-5-11-9-4-3-8(6-10)7-12-9/h3-4,7H,2,5H2,1H3,(H,11,12) |
Clave InChI |
XNMRXDWXYSBGSN-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1=NC=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



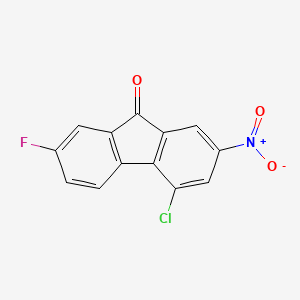
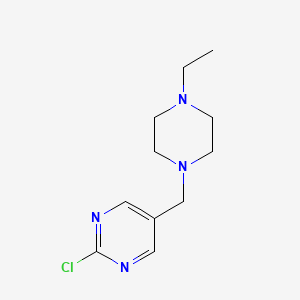
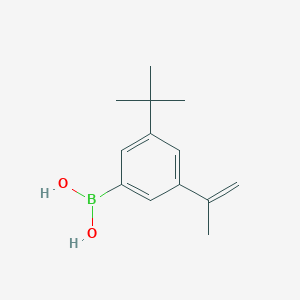
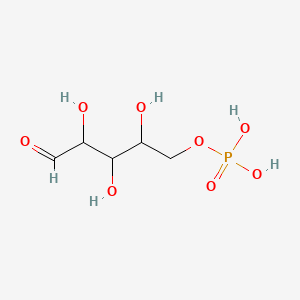
![1,1'-Sulfonylbis[3-isothiocyanato-4-(3-methylphenoxy)benzene]](/img/structure/B13988333.png)
![2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylpentan-2-yl]acetamide](/img/structure/B13988334.png)
